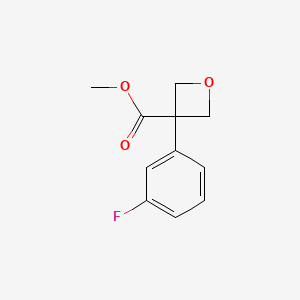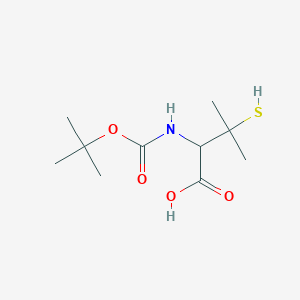
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Boc-D-Penicillamine can be synthesized through the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
科学的研究の応用
Boc-D-Penicillamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
D-Penicillamine: The parent compound, used primarily as a chelating agent.
N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.
L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.
Uniqueness
Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
158944-97-9 |
|---|---|
分子式 |
C10H19NO4S |
分子量 |
249.33 g/mol |
IUPAC名 |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
InChIキー |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)

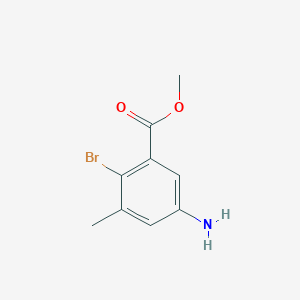
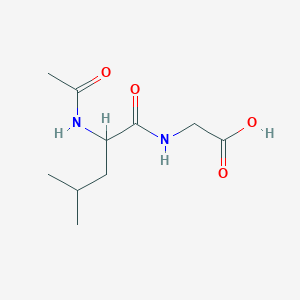
![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)
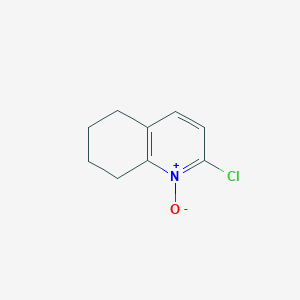

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
